2-{[1,1'-biphenyl]-4-yl}-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide
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Overview
Description
2-{[1,1'-biphenyl]-4-yl}-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyridazine ring, makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of 2-{[1,1'-biphenyl]-4-yl}-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Fusion with the pyridazine ring: The triazole ring is then fused with a pyridazine ring through a series of condensation reactions.
Attachment of the phenyl groups:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the synthesis process.
Chemical Reactions Analysis
2-{[1,1'-biphenyl]-4-yl}-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-{[1,1'-biphenyl]-4-yl}-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 2-{[1,1'-biphenyl]-4-yl}-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma patients.
Comparison with Similar Compounds
2-{[1,1'-biphenyl]-4-yl}-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide can be compared with other triazolopyridazine derivatives, such as:
1,2,4-triazolo[3,4-b]thiadiazines: These compounds also exhibit diverse biological activities but have a different core structure.
1,2,4-triazolo[4,3-b]tetrazines: Known for their energetic properties, these compounds are used in the development of explosives and propellants.
1,2,4-triazolo[3,4-b]pyridazines: Similar to the compound , these derivatives are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O/c1-18-28-29-25-16-15-24(30-31(18)25)22-11-13-23(14-12-22)27-26(32)17-19-7-9-21(10-8-19)20-5-3-2-4-6-20/h2-16H,17H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEAMEPGSYVSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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